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molecular formula C12H14BrN B8602138 5-Bromo-1-butyl-1H-indole CAS No. 90134-02-4

5-Bromo-1-butyl-1H-indole

Cat. No. B8602138
M. Wt: 252.15 g/mol
InChI Key: NVMQFDFQXQPTSG-UHFFFAOYSA-N
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Patent
US07074817B2

Procedure details

The title compound was prepared from 1-bromobutane (11 mL, 101 mmol) and 5-bromoindole (20 g, 101 mmol) in substantially the same manner, as described in Step 1 of Example 25. The product was obtained as an oil. Mass spectrum (ESI, [M+H]+) m/z 252. 1HNMR (300 MHz, DMSO-d6): δ 7.71 (d, 1H, J=1.9 Hz), 7.46 (d, 1H, J=8.7 Hz), 7.42 (d, 1H, J=3.1 Hz), 7.22 (dd, 1H, J=6.7 Hz and J=2.0 Hz), 6.40 (d, 1H, J=3.1 Hz), 4.15 (t, 2H, J=7.0 Hz), 1.70 (q, 2H, J=7.0 Hz), 1.19 (h, 2H, J=7.47 Hz), and 0.85 ppm (t, 3H, J=7.47 Hz).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH3:5].Br[C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2>>[Br:1][C:2]1[CH:8]=[C:9]2[C:5](=[CH:4][CH:3]=1)[N:12]([CH2:13][CH2:14][CH2:15][CH3:7])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
BrCCCC
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained as an oil

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CN(C2=CC1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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